芹菜素6-C-阿拉伯糖苷8-C-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

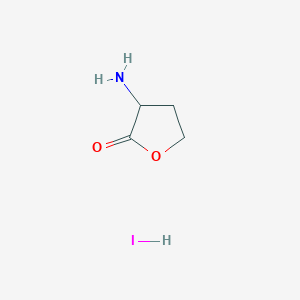

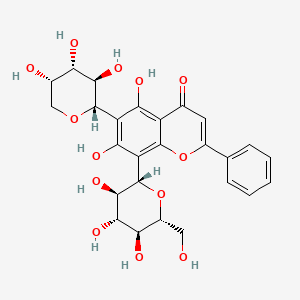

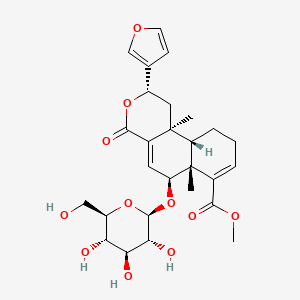

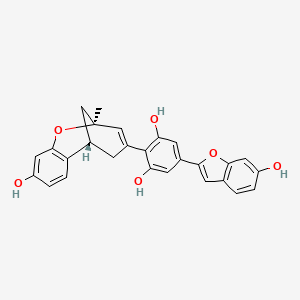

Chrysin 6-C-arabinoside 8-C-glucoside is a natural compound that belongs to the flavonoid class . It can inhibit the CGRP releasing and the activation of TRPV1 channel . This compound can be used for anti-migraine research and is also an α-glucosidase inhibitor, which are widely used in the treatment of type 2 diabetes .

Molecular Structure Analysis

The molecular formula of Chrysin 6-C-arabinoside 8-C-glucoside is C26H28O13 . Its molecular weight is 548.5 g/mol . The structure of this compound includes a flavone backbone, which is a class of flavonoids .Physical And Chemical Properties Analysis

Chrysin 6-C-arabinoside 8-C-glucoside is an off-white to light yellow solid . It has a low solubility . The boiling point is predicted to be 888.8±65.0 °C and the density is predicted to be 1.708±0.06 g/cm3 .科学研究应用

Bioengineering and Bioprocessing

Chrysin 6-C-arabinoside 8-C-glucoside is a plant-originated glycoconjugate with various bioactivities . However, its potential utility is hindered by its low abundance in nature . Engineering biosynthesis pathways in heterologous bacterial chassis provides a sustainable source of these C-glycosides .

Antioxidant Activity

Chrysin, a natural polyphenol to which Chrysin 6-C-arabinoside 8-C-glucoside is related, has been reported to have high antioxidant activity . This is due to the presence of free hydroxyl groups in various configurations .

Anti-Inflammatory Activity

Schaftoside, a flavone bearing C-arabinosyls similar to Chrysin 6-C-arabinoside 8-C-glucoside, has been reported to possess diverse bioactivities including anti-inflammatory activity .

Antimelanogenic Activity

Schaftoside has also been reported to have antimelanogenic (anti-skin darkening) activities .

Inhibition of Gallstones and Kidney Stones Formation

Schaftoside has been reported to inhibit the formation of gallstones and kidney stones .

Anti-Migraine Research

Chrysin 6-C-arabinoside 8-C-glucoside can inhibit the CGRP releasing and the activation of TRPV1 channel . It can be used for anti-migraine research .

Antihepatitic and Bilirubin Solubilization Activity

Carlinoside, a compound similar to Chrysin 6-C-arabinoside 8-C-glucoside, from Cajanus plants shows antihepatitic and bilirubin solubilization activity .

Potential Anti-COVID-19 Activity

Both schaftoside and carlinoside were identified as active ingredients against COVID-19 .

作用机制

属性

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNHGSHLAHPCG-VYUBKLCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysin 6-C-arabinoside 8-C-glucoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)